molecular formula C20H19F2N5O2S B10933220 1-(difluoromethyl)-3,5-dimethyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-3,5-dimethyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10933220
M. Wt: 431.5 g/mol
InChI Key: GFOTZDIJNPSQII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with difluoromethyl, dimethyl, and sulfonamide groups

Preparation Methods

The synthesis of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE involves several steps:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.

Scientific Research Applications

1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonamide group can interact with amino acid residues in the active site of enzymes, further contributing to its biological effects .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives with difluoromethyl and sulfonamide groups. These compounds share some chemical properties but differ in their biological activity and applications. For example:

Properties

Molecular Formula

C20H19F2N5O2S

Molecular Weight

431.5 g/mol

IUPAC Name

1-(difluoromethyl)-3,5-dimethyl-N-[1-(naphthalen-1-ylmethyl)pyrazol-3-yl]pyrazole-4-sulfonamide

InChI

InChI=1S/C20H19F2N5O2S/c1-13-19(14(2)27(23-13)20(21)22)30(28,29)25-18-10-11-26(24-18)12-16-8-5-7-15-6-3-4-9-17(15)16/h3-11,20H,12H2,1-2H3,(H,24,25)

InChI Key

GFOTZDIJNPSQII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NC2=NN(C=C2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.